7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 4th position on the pyrazolo[1,5-a]pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine (I2) or N-iodosuccinimide (NIS) under suitable conditions.
Methylation: The methyl group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) in the presence of a base.
Amination: The amine group can be introduced through an amination reaction using reagents like ammonia (NH3) or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Coupling: Reagents like palladium catalysts (Pd/C) and ligands can be used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can yield biaryl or heteroaryl compounds.
Scientific Research Applications
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways The iodine atom and the amine group play crucial roles in its binding affinity and reactivity The compound can interact with enzymes, receptors, or nucleic acids, modulating their activities and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
7-iodo-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
7-iodo-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
7-iodo-2-methylpyrazolo[1,5-a]triazine: Similar structure but with a triazine ring instead of a pyrazine ring.
Uniqueness
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its iodine atom enhances its reactivity and potential for further functionalization, while the pyrazine ring contributes to its stability and electronic properties.
Properties
CAS No. |
2751614-94-3 |
---|---|
Molecular Formula |
C7H7IN4 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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